molecular formula C16H18N2OS2 B2765184 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 905683-97-8

6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2765184
CAS No.: 905683-97-8
M. Wt: 318.45
InChI Key: OYFBUHYOSJDLIE-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its pharmacological properties. The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by a methylthio group.

    Phenethyl Substitution: The phenethyl group is typically introduced through alkylation reactions, using phenethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially reducing double bonds or other reducible groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions where the thieno[3,2-d]pyrimidine core has reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Reduced Thieno[3,2-d]pyrimidines: From reduction reactions.

    Substituted Derivatives: From various substitution reactions, leading to a range of functionalized thieno[3,2-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its neuroprotective, anti-inflammatory, and anticancer properties . Studies have demonstrated its ability to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrido[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms, affecting their chemical and biological properties.

Uniqueness

6-Methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of a methylthio group and a phenethyl group on the thieno[3,2-d]pyrimidine core is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-10-13-14(21-11)15(19)18(16(17-13)20-2)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFBUHYOSJDLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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